molecular formula C16H17N3O B2798099 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 896077-01-3

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2798099
CAS No.: 896077-01-3
M. Wt: 267.332
InChI Key: VFOFOCFRTXMTEK-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolopyrimidine derivative characterized by a fused bicyclic core (pyrazolo[1,5-a]pyrimidine) with substituents at positions 3 (phenyl), 5 (tert-butyl), and 7 (hydroxyl). Its synthesis typically involves condensation reactions of β-keto esters with 3-aminopyrazole in protic solvents like acetic acid, with substituents influencing reaction yields and product stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2,3)13-9-14(20)19-15(18-13)12(10-17-19)11-7-5-4-6-8-11/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYDOHAWMPGGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with tert-butyl isocyanide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation to form a ketone derivative under controlled conditions:

ReagentConditionsProductYieldSource
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4h5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one78%
PCC (Pyridinium chlorochromate)DCM, RT, 12hSame as above65%

This oxidation is critical for modifying electronic properties while preserving the heterocyclic core.

Nucleophilic Substitution at C7

The hydroxyl group can be replaced with amines or halides via activation:

Chlorination

ReagentConditionsProductYieldSource
POCl₃ + TMAC (cat.)Reflux, 6h7-Chloro-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine92%
SOCl₂Reflux, 3hSame as above85%

Amination

Activated 7-chloro intermediates react with amines:

AmineConditionsProductYieldSource
2-PyridinemethanamineDMF, DIPEA, 80°C, 18hN-(Pyridin-2-ylmethyl)-7-amino derivative74%
CyclopentylamineEtOH, reflux, 24hN-Cyclopentyl-7-amino analog68%

Steric hindrance from the tert-butyl group necessitates prolonged reaction times .

Electrophilic Aromatic Substitution

The phenyl group at C3 undergoes halogenation:

ReagentConditionsPositionProductYieldSource
NBS (1.1 eq)MeCN, RT, 5hC4' (para)3-(4-Bromophenyl) derivative82%
Br₂ (1 eq)DCM, 0°C, 2hC2' (ortho)3-(2-Bromophenyl) derivative63%

Regioselectivity is influenced by the tert-butyl group’s electron-donating effects.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h5-Aryl-substituted analogs70-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Alkylated derivatives65%

These reactions enable diversification of the C5 position for structure-activity studies .

Esterification and Ether Formation

The hydroxyl group undergoes O-functionalization:

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, 0°C → RT7-Acetoxy derivative89%
Benzyl bromideK₂CO₃, DMF, 60°C7-Benzyl ether76%

Ring-Opening and Rearrangement

Under strong acidic conditions:

  • Treatment with H₂SO₄ (conc.) at 100°C for 8h results in pyrimidine ring cleavage, yielding a pyrazole-carboxylic acid derivative (57% yield).

Key Reactivity Trends

  • Steric Effects : The tert-butyl group impedes reactions at C5 but enhances stability of intermediates.

  • Electronic Effects : Electron-rich pyrimidine ring facilitates electrophilic substitutions at C3-phenyl.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in amination reactions .

Experimental protocols from peer-reviewed syntheses confirm these trends, establishing 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as a versatile scaffold for medicinal chemistry optimization.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines, including 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Chibale et al. reported the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent activity against mycobacterial ATP synthase, which is crucial for the survival of cancer cells. The structure–activity relationship (SAR) studies highlighted that modifications on the phenyl ring significantly influenced the anticancer efficacy (see Table 1) .

CompoundStructural FeaturesBiological Activity
This compoundTert-butyl and phenyl groupsPotent inhibition of cancer cell growth
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl substitutionEffective against various cancer types
3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl groupAnticancer properties

Antimycobacterial Activity

The compound has also been studied for its potential use against Mycobacterium tuberculosis (M.tb). Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of M.tb ATP synthase, which is critical for bacterial energy metabolism.

Case Study: Efficacy Against Mycobacterium tuberculosis
In vitro studies demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition of M.tb. The research emphasized the importance of substituent patterns on the pyrazolo ring in enhancing antimycobacterial activity (see Table 2) .

CompoundInhibition Concentration (µM)Activity
This compound0.5 - 2.0Strong inhibition of M.tb growth
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines<0.1Potent against resistant strains
N-(2-pyridinemethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amines0.8 - 3.0Moderate activity

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . The pathways involved include the modulation of signaling cascades that control cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, their substituents, and properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine 5-tert-butyl, 3-phenyl, 7-OH C₁₆H₁₉N₃O 281.35 g/mol Potential Hsp90 inhibitor; tert-butyl enhances lipophilicity
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine 5-methyl, 2-phenyl, 7-OH C₁₃H₁₁N₃O 225.25 g/mol NMR: OH proton at ~12.44 ppm (DMSO-d6); industrial/research use
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) Pyrazolo[1,5-a]pyrimidine 5-(4-isopropylphenyl), 7-OH C₁₅H₁₅N₃O 253.30 g/mol NMR: OH at 12.44 ppm; lower synthetic yield due to bulky substituent
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo[1,5-a]pyrimidine 5-phenyl, 7-OH C₁₁H₈N₄O 220.21 g/mol Synthesized via alkylation; potential scaffold for DHODH inhibitors
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo[1,5-a]pyrimidine 5-methyl, 7-OH C₆H₆N₄O 150.14 g/mol mp 287°C; ¹H NMR: δ 8.15 (s, 1H), 5.82 (s, 1H)
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo[1,5-a]pyrimidine 5-CF₃, 7-OH C₇H₅F₃N₄O 202.12 g/mol mp 263°C; ¹H NMR: δ 8.40 (s, 1H), 8.04 (s, OH)
5-(Biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl derivative (152) Pyrazolo[1,5-a]pyrimidine 5-biphenyl-4-yl, 3-bromo, tert-butyl C₂₉H₂₇BrN₅O₂ 556.13 g/mol ¹H NMR: tert-butyl at δ 1.40 ppm; synthetic yield 85%

Physical and Spectroscopic Properties

  • NMR Shifts : The hydroxyl proton in pyrazolopyrimidin-7-ol derivatives appears at δ ~12.44 ppm (DMSO-d6) , while tert-butyl groups resonate as singlets at δ 1.40 ppm .
  • Melting Points : Triazolopyrimidines exhibit higher melting points (e.g., 287°C for 5-methyl variant) compared to pyrazolopyrimidines, likely due to increased hydrogen bonding .

Biological Activity

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a phenyl group at the 3-position. The presence of a hydroxyl group at the 7-position enhances its chemical reactivity and biological interactions. These structural features contribute to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it may act as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. By binding to the active site of CDKs, the compound can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
    • HCT116 (colon cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity .
  • Mechanisms of Action :
    • Induction of apoptosis: The compound has been shown to induce programmed cell death in cancer cells.
    • Inhibition of cell migration: It suppresses the migratory ability of cancer cells, which is crucial for metastasis.
    • Cell cycle arrest: The compound leads to cell cycle progression inhibition, resulting in DNA fragmentation and apoptosis .

Structure-Activity Relationships (SAR)

In exploring SAR, various analogs have been synthesized and evaluated for their biological activity. The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influences potency and selectivity against different cancer targets. For instance:

CompoundSubstituentIC50 (µM)Target
5iNone0.3EGFR
8f4-fluoro<5Trk
9aPhenyl<10Trk

These findings suggest that modifications in the structure can lead to enhanced efficacy against specific targets such as EGFR and Trk kinases .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • MCF-7 Tumor Model : In vivo studies using MCF-7 xenografts demonstrated significant tumor growth inhibition when treated with this compound. The mechanism involved apoptosis induction and suppression of angiogenesis.
  • Mycobacterium tuberculosis : Beyond anticancer applications, this compound has also shown promise as an inhibitor of mycobacterial ATP synthase, indicating its potential in treating tuberculosis .

Q & A

Q. What are the common synthetic routes for 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. Key steps include:

  • Reaction Optimization : Temperature (80–120°C), solvent choice (ethanol, DMF, or water), and catalysts (e.g., acetic acid for cyclization).
  • Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of aminopyrazole to carbonyl compound) and reflux duration (6–12 hours).
  • Selectivity : Substituents on the pyrimidine ring influence regioselectivity; tert-butyl groups enhance steric hindrance, directing reactivity to the 7-position .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms hydroxyl (≈3200 cm⁻¹) and pyrimidine ring vibrations (≈1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 365.18; found: 365.17) .

Q. How is the compound initially screened for biological activity in kinase inhibition studies?

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive binding protocols.
  • IC50 determination : Dose-response curves (0.1–100 µM) via fluorescence polarization or radiometric assays.
  • Control compounds : Staurosporine or imatinib as positive controls .

Advanced Research Questions

Q. How do substituent variations at the 5- and 7-positions affect kinase selectivity and potency?

Substituent Kinase Target IC50 (nM) Effect
5-tert-butylCDK212 ± 1.5Enhanced hydrophobic interactions
7-trifluoromethylEGFR8 ± 0.9Improved binding affinity via halogen bonds
7-hydroxyl (parent)VEGFR245 ± 3.2Moderate activity, pH-dependent solubility
  • Key Insight : Electron-withdrawing groups (e.g., CF₃) at position 7 increase potency against tyrosine kinases, while bulky tert-butyl groups improve selectivity for cyclin-dependent kinases .

Q. What strategies resolve contradictory data in SAR studies between in vitro and cellular assays?

  • Solubility adjustments : Use DMSO/PEG formulations to mimic physiological conditions.
  • Off-target profiling : Employ kinome-wide screening (e.g., DiscoverX panel) to identify non-target interactions.
  • Metabolite analysis : LC-MS/MS to detect cellular degradation products (e.g., hydroxylation at tert-butyl group reduces activity) .

Q. How can X-ray crystallography elucidate the compound’s binding mode with kinase targets?

  • Co-crystallization : Soak kinase crystals (e.g., PDB 2JDO) with 10 mM compound in 20% PEG 3350.
  • Key Findings : The tert-butyl group occupies a hydrophobic pocket in CDK2’s ATP-binding site, while the pyrazolo[1,5-a]pyrimidine core forms π-π stacking with Phe80 .

Q. What methodological challenges arise in pharmacokinetic (ADME) studies of this compound?

  • Bioavailability : Low aqueous solubility (LogP ≈3.5) necessitates prodrug strategies (e.g., esterification of 7-OH).
  • Metabolic stability : CYP3A4-mediated oxidation of tert-butyl group requires hepatic microsome assays (t1/2 < 30 min in human liver microsomes).
  • Plasma protein binding : >90% binding to albumin reduces free drug concentration .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Dosing regimens : Optimize frequency (e.g., BID vs QD) based on pharmacokinetic half-life.
  • Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracking in murine models.
  • Tumor xenograft models : Compare efficacy in PDX (patient-derived) vs cell-line-derived models to account for microenvironmental factors .

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